molecular formula C22H21N5O4 B2644284 ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate CAS No. 1260931-02-9

ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate

Cat. No.: B2644284
CAS No.: 1260931-02-9
M. Wt: 419.441
InChI Key: GOQUARWZPWRUJG-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate is an intriguing organic compound. Its structure comprises a triazoloquinoxalinone moiety linked to an acylated aminobenzoate, making it a potential candidate for various chemical and pharmacological applications. This compound belongs to a class of molecules known for their versatility and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate typically involves multiple steps:

  • Formation of 1-Ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxaline

    • Reagents: Starting materials like 3-nitroaniline, ethyl isothiocyanate, and hydrazine hydrate.

    • Reaction Conditions: Initial condensation at elevated temperatures, followed by cyclization under acidic conditions to form the triazoloquinoxaline core.

  • Acylation

    • Reagents: The triazoloquinoxaline core, acetyl chloride or acetic anhydride.

    • Reaction Conditions: Carried out in an aprotic solvent such as dichloromethane, with a base like pyridine to neutralize the acidic by-products.

  • Coupling with Ethyl 4-Aminobenzoate

    • Reagents: Ethyl 4-aminobenzoate, previously synthesized acylated triazoloquinoxaline.

    • Reaction Conditions: Typically performed using a coupling agent like EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in a solvent like DMF (dimethylformamide) at room temperature.

Industrial Production Methods: : The industrial production of this compound would likely scale up the laboratory methods with optimizations:

  • Improved yields through enhanced purification techniques.

  • Utilization of continuous flow reactors for the cyclization and coupling steps to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can be subjected to mild oxidizing agents like PCC (Pyridinium chlorochromate) for potential modifications on the benzoate moiety.

  • Reduction: : The nitro groups, if present as precursors, can be reduced using agents like Pd/C in hydrogenation.

  • Substitution: : The aromatic amine and ester groups allow for electrophilic and nucleophilic substitutions, respectively.

Common Reagents and Conditions

  • Oxidizing Agents: : PCC, KMnO₄ (Potassium permanganate).

  • Reducing Agents: : Pd/C, NaBH₄ (Sodium borohydride).

  • Coupling Agents: : EDCI, DCC (Dicyclohexylcarbodiimide).

Major Products Formed

  • Varies based on the reaction but includes functionalized derivatives of the triazoloquinoxaline and benzoate structures.

Scientific Research Applications

Ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate is being explored in various domains:

  • Chemistry: : As a building block for more complex heterocyclic compounds.

  • Biology: : Potential as a bioactive agent, possibly inhibiting certain enzymes or interacting with specific proteins.

  • Medicine: : Investigation into its therapeutic properties for treating infections or diseases, though specific details require experimental validation.

  • Industry: : Its derivatives might serve as precursors for dyes, agrochemicals, or other functional materials.

Mechanism of Action

Mechanism

  • The compound may act by interacting with molecular targets such as enzymes, disrupting their function through competitive inhibition or allosteric modulation.

Molecular Targets and Pathways

  • Potential targets include proteins with active sites complementary to the triazoloquinoxaline moiety, which could influence pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • Similar compounds: Derivatives of triazoloquinoxaline, quinoxaline-based drugs, and other heterocyclic bioactive agents.

  • Uniqueness: : The ethyl ester and aminobenzoate functionalities may confer unique solubility, stability, and bioavailability properties compared to similar compounds.

Feel free to dive deeper into any of these sections or let me know if there's something specific you'd like to explore further!

Properties

IUPAC Name

ethyl 4-[[2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-3-18-24-25-20-21(29)26(16-7-5-6-8-17(16)27(18)20)13-19(28)23-15-11-9-14(10-12-15)22(30)31-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQUARWZPWRUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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